molecular formula C8H12NNaO5S B7949710 SodiuM 4-AcetaMidobenzenesulfinate Dihydrate

SodiuM 4-AcetaMidobenzenesulfinate Dihydrate

Cat. No.: B7949710
M. Wt: 257.24 g/mol
InChI Key: LKRSHPGOHITHSF-UHFFFAOYSA-M
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Preparation Methods

The synthesis of sodium 4-acetamidobenzenesulfinate dihydrate typically involves the reaction of 4-acetamidobenzenesulfinic acid with sodium hydroxide in the presence of water. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the dihydrate form . Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity products .

Chemical Reactions Analysis

Sodium 4-acetamidobenzenesulfinate dihydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Sodium 4-acetamidobenzenesulfinate dihydrate can be compared with other sulfonate compounds such as:

    Sodium benzenesulfinate: Similar in structure but lacks the acetamido group, making it less effective as an antibacterial agent.

    Sodium toluenesulfinate: Contains a methyl group instead of an acetamido group, which alters its reactivity and applications.

    Sodium methanesulfinate: A simpler structure with different chemical properties and uses.

The uniqueness of this compound lies in its specific antibacterial activity and its ability to inhibit DNA replication in bacteria .

Properties

IUPAC Name

sodium;4-acetamidobenzenesulfinate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.Na.2H2O/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;;;/h2-5H,1H3,(H,9,10)(H,11,12);;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRSHPGOHITHSF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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